molecular formula C19H15FN6O B11221650 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

Cat. No.: B11221650
M. Wt: 362.4 g/mol
InChI Key: QLLPXFWKUNLVKE-UHFFFAOYSA-N
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Description

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of a fluorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved by reacting 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate pyrazole derivative. The pyrazole derivative is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core .

Next, the pyrazolo[3,4-d]pyrimidine core is coupled with 4-methylbenzohydrazide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes and the induction of apoptosis in cancer cells . Additionally, the compound may interfere with signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C19H15FN6O

Molecular Weight

362.4 g/mol

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide

InChI

InChI=1S/C19H15FN6O/c1-12-2-4-13(5-3-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-8-6-14(20)7-9-15/h2-11H,1H3,(H,25,27)(H,21,22,24)

InChI Key

QLLPXFWKUNLVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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